2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride
Overview
Description
2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride: is a compound that features an adamantane group attached to a thiazole ring, which is further substituted with an amine group The adamantane moiety is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Adamantane Group: The adamantane group can be introduced via a nucleophilic substitution reaction using an adamantyl halide.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amine group, potentially leading to the formation of thiazolidines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines, secondary amines.
Substitution: Various adamantane derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its rigid structure makes it suitable for the development of novel materials with enhanced thermal and mechanical properties.
Biology and Medicine:
Antiviral Agents: The adamantane moiety is known for its antiviral properties, and derivatives of this compound could be explored for antiviral activity.
Drug Delivery: The compound can be used as a building block for drug delivery systems, improving the stability and bioavailability of therapeutic agents.
Industry:
Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal stability and mechanical strength.
Coatings: Its unique structure makes it suitable for use in coatings that require high durability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride is likely related to its ability to interact with biological targets through its adamantane and thiazole moieties. The adamantane group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and potentially disrupting viral replication. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Amantadine: A well-known antiviral drug with a similar adamantane structure.
Rimantadine: Another antiviral agent with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane core.
Uniqueness: 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride is unique due to the presence of both the adamantane and thiazole moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for a wide range of applications in various fields, making it a versatile and valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-(1-adamantyl)-1,3-thiazol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S.ClH/c14-11-7-16-12(15-11)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTVLDJEIZEPRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.